3-benzyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical and Chemical Properties Analysis
While some properties like boiling point, melting point, and density are often provided for chemical substances, such information for this specific compound is not available .Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds similar to 3-benzyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and evaluated for their in vitro antibacterial activity. Studies show that some newly synthesized compounds possess significant growth inhibition activity compared to commercial standard drugs like penicillin-G and streptomycin, highlighting the potential of these compounds in developing new antibacterial agents (S. Mood, Uma Boda, & Hanmanthu Guguloth, 2022).
Antiviral and Antifungal Activity
The synthesis of novel quinazoline derivatives has also shown promising results in antiviral and antifungal screenings. Some compounds demonstrated significant biological activity against various strains, underscoring the potential for these compounds to be developed into antiviral and antifungal medications (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Antiulcer Activity
Quinazoline derivatives have been tested for antiulcer activity in animal models, with some showing higher activity than omeprazole, a standard drug used for ulcer treatment. This indicates the potential of quinazoline derivatives in treating ulcers and related gastrointestinal disorders (A. Patil, S. Ganguly, & S. Surana, 2010).
Antitumor Activity
Research has also explored the antitumor activities of quinazoline derivatives, with several compounds exhibiting high anti-monoamine oxidase and antitumor activities. This suggests a potential avenue for the development of new cancer therapies based on the modification and application of quinazoline compounds (A. Markosyan, S. A. Gabrielyan, F. Arsenyan, & R. S. Sukasyan, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-33-24-17-21-22(18-25(24)34-2)29-28(35-15-9-14-19-10-5-3-6-11-19)31-23(27(32)30-26(21)31)16-20-12-7-4-8-13-20/h3-14,17-18,23H,15-16H2,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTVQIFRBPRZJB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC=CC4=CC=CC=C4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SC/C=C/C4=CC=CC=C4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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